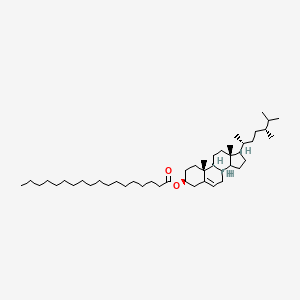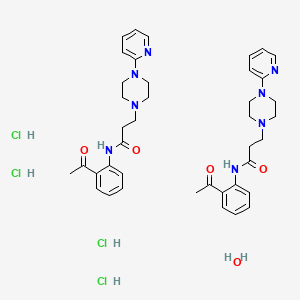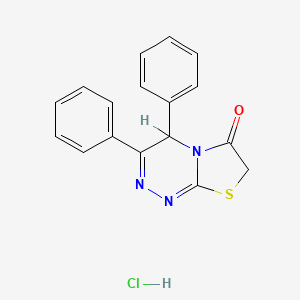
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is a complex organic compound that features a morpholinium ion core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the 4-methyl group. This is followed by the addition of the 3-hydroxy-3-phenyl-3-(2-thienyl)propyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, nickel complexes
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine cores but different substituents.
Thienyl compounds: Molecules containing the thienyl group, which may exhibit similar chemical reactivity.
Phenylpropyl compounds: Compounds with the phenylpropyl group, which can have comparable biological activities
Uniqueness
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1176319-03-1 |
|---|---|
Fórmula molecular |
C18H24NO2S+ |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(1S)-3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1/t18-/m0/s1 |
Clave InChI |
HJDYAOBDPZQHOD-SFHVURJKSA-N |
SMILES isomérico |
C[N+]1(CCOCC1)CC[C@](C2=CC=CC=C2)(C3=CC=CS3)O |
SMILES canónico |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















